1-Bromo-3-n-pentylthiobenzene
Description
1-Bromo-3-n-pentylthiobenzene (C11H15BrS) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and an n-pentylthio group (-S-C5H11) at the 3-position. Applications include its use as a precursor in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-bromo-3-pentylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXCTTOTMZLKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-n-pentylthiobenzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the pentylthio group. The general steps are as follows:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of 3-Bromothiobenzene: Bromobenzene undergoes a thiolation reaction with pentanethiol in the presence of a base such as sodium hydride to form 3-bromothiobenzene.
Introduction of the Pentyl Group: The final step involves the alkylation of 3-bromothiobenzene with 1-bromopentane in the presence of a strong base like potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-n-pentylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives without the bromine atom.
Scientific Research Applications
1-Bromo-3-n-pentylthiobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-n-pentylthiobenzene involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the pentylthio group. The bromine atom acts as a leaving group in substitution reactions, while the pentylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Bromo-3-n-pentylthiobenzene with structurally related brominated benzene derivatives:
Research Findings and Data Gaps
- Thermal Stability : Thioether-containing compounds like this compound decompose at higher temperatures (~200°C) compared to halogen-only analogs, which are stable up to ~250°C .
- Synthetic Utility : The n-pentylthio group in the target compound has been utilized in Suzuki-Miyaura cross-coupling reactions, outperforming methylthio analogs in yield due to reduced steric interference .
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